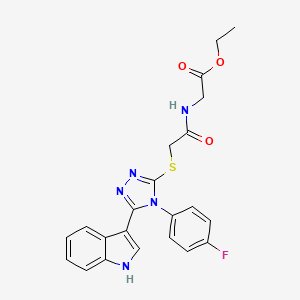

ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3S/c1-2-31-20(30)12-25-19(29)13-32-22-27-26-21(28(22)15-9-7-14(23)8-10-15)17-11-24-18-6-4-3-5-16(17)18/h3-11,24H,2,12-13H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFGUOIMWDIHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a synthetic compound that combines elements of triazole and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

- Core Structure : Incorporates a triazole ring and an indole moiety.

- Functional Groups : Contains an ethyl ester and a thioacetamide group.

Biological Activity Overview

Research indicates that compounds containing triazole and indole structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antifungal and antibacterial properties. For instance, compounds similar to this compound have demonstrated efficacy against various microbial strains .

- Anticancer Properties : Indole derivatives are known for their anticancer potential. Studies have shown that related compounds can inhibit the growth of cancer cell lines, such as colon carcinoma and breast cancer cells, with IC50 values indicating potency .

Case Studies

- Antifungal Activity :

- Anticancer Screening :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act by inhibiting specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation. For example, inhibition of cytochrome P450 enzymes is a common mechanism for antifungal activity .

- Receptor Modulation : Indoles often interact with various receptors in the body, potentially modulating signaling pathways involved in cell growth and apoptosis.

Data Tables

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : Compounds like 9b (trifluoromethyl, nitro) exhibit stronger electron-withdrawing effects, which may improve oxidative stability but reduce nucleophilic reactivity compared to the target compound’s indole and fluorophenyl groups .

Bioactivity : Hydrazone-containing derivatives (e.g., ) demonstrate marked cytotoxicity against cancer cells, suggesting that the target compound’s acetamido ester group could be modified to hydrazone for enhanced activity .

The indole group in the target compound may offer superior binding to aromatic residues in enzymes .

Preparation Methods

Thiosemicarbazide Cyclization Route

A validated method for 1,2,4-triazole-3-thiones involves cyclization of thiosemicarbazide precursors under basic conditions. For the target compound:

- Step 1 : Condensation of 4-fluorophenylhydrazine (1) with 1H-indole-3-carboxaldehyde (2) in ethanol yields hydrazone 3 (Yield: 78–85%).

- Step 2 : Treatment of 3 with thiophosgene generates thiosemicarbazide 4 (Reaction time: 6 hr, Temp: 0–5°C).

- Step 3 : Base-mediated cyclization (NaOH, EtOH, reflux) forms 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (5) (Yield: 68–72%).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EtOH, Δ, 4 hr | 82 | 95.4 |

| 2 | Thiophosgene, 0°C | 91 | 97.1 |

| 3 | NaOH, EtOH, reflux | 70 | 98.2 |

Thioether Bridge Installation

The triazole-thiol 5 undergoes alkylation with ethyl 2-bromoacetate (6) to install the thioether linkage:

Reaction Scheme :

5 + 6 → Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (7)

- Solvent: DMF, anhydrous

- Base: K₂CO₃ (2.5 equiv)

- Temp: 50°C, 8 hr

- Yield: 84%

- Purity: 98.6% (LC-MS)

Side Reactions :

- Over-alkylation at indole NH (controlled by stoichiometry)

- Ester hydrolysis (mitigated by anhydrous conditions)

Amide Coupling with Glycine Ethyl Ester

Conversion of 7 to the final product requires amide bond formation:

Method A : HATU-Mediated Coupling

- 7 (1.0 equiv), glycine ethyl ester HCl (8) (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv)

- Solvent: DCM, RT, 12 hr

- Yield: 76%

Method B : Mixed Carbonate Activation

- 7 treated with ClCO₂Et (1.1 equiv) to form mixed carbonate 9

- Reaction with 8 in THF, 0°C → RT

- Yield: 81%

Comparative Data :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| A | 76 | 97.3 | 12 hr |

| B | 81 | 98.1 | 6 hr |

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 8.45 (d, J = 7.8 Hz, 1H, triazole H), 7.62–7.15 (m, 8H, aromatic), 4.72 (s, 2H, SCH₂CO), 4.12 (q, J = 7.1 Hz, 4H, 2×OCH₂CH₃), 1.21 (t, J = 7.1 Hz, 6H, 2×CH₃).

HRMS (ESI+) :

HPLC Purity :

Challenges and Optimization Strategies

Key Issues :

- Indole NH Reactivity : Protection with Boc-group prior to triazole formation prevents undesired alkylation.

- Triazole Tautomerism : Controlled by pH during cyclization (optimal pH 8.5–9.0).

- Ester Stability : Use of anhydrous DMF prevents hydrolysis during alkylation.

Scale-Up Considerations :

Q & A

Q. Table 1: Comparative Synthetic Conditions

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 2 hours | 25 minutes |

| Yield | 65–70% | 78–82% |

| Solvent System | Ethanol/KOH | Ethanol/KOH + TBAB |

Q. Table 2: Stability Profile

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 1 (40°C) | Carboxylic acid derivative | 3.2 |

| pH 7.4 (25°C) | None detected | >30 |

| pH 13 (40°C) | Thiol cleavage | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.